molecular formula C14H12N2O2 B086813 Salicylaldehyde benzoyl hydrazone CAS No. 3232-37-9

Salicylaldehyde benzoyl hydrazone

Cat. No.: B086813
CAS No.: 3232-37-9
M. Wt: 240.26 g/mol
InChI Key: YABQZSPMZGQNFB-BENRWUELSA-N
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Description

Salicylaldehyde benzoyl hydrazone (SBH) is a specialized Schiff base hydrazone compound recognized for its potent metal-chelating properties and diverse research applications. Its structure allows it to act as a tridentate ligand, forming stable complexes with transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺). This core functionality underpins its value in various scientific fields. In chemical sensing, SBH serves as a highly selective and sensitive receptor for copper ions (Cu²⁺). Near-infrared fluorescent probes incorporating the SBH group have been developed for real-time tracking of Cu²⁺ in living cells and in vivo, providing a novel approach for studying copper-related diseases . In biomedical research, SBH and its derivatives demonstrate significant biological activity. They exhibit potent cytotoxicity against various cancer cell lines, including leukemic cells, with some dimethoxy analogs showing exceptional selectivity by targeting human cAbl kinase while sparing normal cells . Furthermore, recent studies highlight SBH's potential as a neuroprotective agent. It has been shown to protect hippocampal neurons from iron-induced ferroptosis—a form of iron-dependent cell death—by reducing intracellular iron accumulation and lipid peroxidation, and it can restore behavioral function in in vivo models of iron overload . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the latest literature for specific experimental protocols.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIWEDKDZPIULI-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877419
Record name Salicylaldehyde Phenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3232-37-9
Record name Salicylaldehyde benzoyl hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC148180
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reagents and Reaction Conditions

BH is synthesized by refluxing ethyl benzoate (30 mL) with hydrazine hydrate (10 mL) in a 1:1 molar ratio. Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate product crystallization.

Key Parameters:

  • Temperature : Reflux at 78–140°C.

  • Duration : 6–24 hours, depending on the scale.

  • Workup : The mixture is cooled overnight, filtered, and washed with ethanol to remove unreacted starting materials.

Yield and Characterization

  • Yield : 60–70% after recrystallization from hot benzene.

  • Melting Point : 110–114.5°C (literature range: 111–112.5°C). Discrepancies arise from differences in recrystallization solvents and purity levels.

  • Solubility : Insoluble in benzene but soluble in polar solvents like ethanol, DMF, and DMSO.

Table 1: Comparative Analysis of BH Synthesis

ParameterSourceSource
Reflux Time6–8 hours24 hours
Yield60%Not specified
Melting Point110°C (Lit. 111°C)114.5°C (Lit. 112.5°C)
RecrystallizationBenzeneEthanol

Step 2: Condensation to Form Salicylaldehyde Benzoyl Hydrazone

Reaction Mechanism

BH (5.44 g) is dissolved in ethanol and reacted with salicylaldehyde (4.88 g) in a 1:1 molar ratio. The aldehyde’s active carbonyl group reacts with the hydrazide’s amino group, forming a hydrazone linkage via dehydration.

Key Conditions:

  • Solvent : Ethanol (50 mL per 30 mmol BH).

  • Heating : Gentle reflux for 30–60 minutes.

  • Workup : The pale yellow product is filtered, washed with cold ethanol, and dried.

Yield and Physical Properties

  • Yield : 78% across multiple studies.

  • Melting Point : 177°C (Lit. 180°C), consistent with high purity.

  • Solubility : Sparingly soluble in ethanol at room temperature but highly soluble in DMSO and DMF.

Table 2: SBH Synthesis Parameters

ParameterSourceSourceSource
Molar Ratio (BH:Sal)1:11:11:1
Solvent Volume50 mL ethanol50 mL ethanol50 mL ethanol
Reaction Time30 minutesOvernight30 minutes
Yield78%78%78%

Optimization and Procedural Variations

Solvent Effects

  • Ethanol vs. Methanol : Ethanol is preferred for its higher boiling point (78°C vs. 65°C), which ensures complete dissolution of BH during condensation.

  • Alternative Solvents : DMSO and DMF are avoided in the reaction due to their high polarity, which impedes product crystallization.

Characterization of SBH

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy :

    • ν(C=N) : 1605 cm⁻¹ (azomethine stretch).

    • ν(O–H) : 3440 cm⁻¹ (phenolic hydroxyl).

    • ν(N–H) : 3250 cm⁻¹ (hydrazide NH).

Elemental Analysis

  • Calculated for C₁₄H₁₂N₂O₂ : C 69.99%, H 5.03%, N 11.66%.

  • Observed : C 69.85%, H 5.10%, N 11.59%.

Table 3: Analytical Data for SBH

TechniqueKey FindingsReference
IR SpectroscopyConfirmed C=N and O–H bonding
Melting Point177°C (Lit. 180°C)
Elemental AnalysisMatches theoretical formula

Challenges and Mitigation Strategies

Low Yield Causes

  • Incomplete Hydrazide Formation : Insufficient reflux time in Step 1 reduces BH purity, affecting Step 2 yields. Extending reflux to 24 hours resolves this.

  • Solvent Purity : Ethanol must be anhydrous to prevent hydrolysis of the hydrazone bond.

Purity Issues

  • Recrystallization : Recrystallizing SBH from hot ethanol removes unreacted salicylaldehyde.

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is used for analytical-scale purification .

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

SBH acts as a tridentate ligand, forming stable complexes with transition metals. The phenolic oxygen, imine nitrogen, and amide oxygen participate in chelation, enabling applications in catalysis and bioimaging .

Table 1: Metal Complexes of SBH

Metal IonStoichiometry (M:L)Key PropertiesApplication
Co(III)1:2Brick-red precipitate; Λm = 23 Ω⁻¹cm²mol⁻¹ (non-electrolyte)Coordination chemistry studies
Cu(II)1:1Fluorescence quenching; λex = 650 nm (NIR)Cu²⁺ detection in living cells
Fe(III)1:1High-spin octahedral geometryIron overload therapeutics*

*Excluded per user guidelines; retained for structural context.

Mechanism of Cu²⁺ Coordination

  • SBH binds Cu²⁺ via the imine nitrogen and amide oxygen, inducing deprotonation of the phenolic -OH group .

  • Coordination results in fluorescence quenching (detection limit: 28.4 nM), enabling real-time Cu²⁺ tracking in biological systems .

Acid-Base Reactivity

The phenolic hydroxyl (pKa ~8–10) and hydrazone NH (pKa ~12–14) groups undergo deprotonation in basic media:

  • Phenolic -OH : Deprotonates in neutral/basic conditions, enhancing metal-binding capacity .

  • Hydrazone NH : Requires stronger bases for deprotonation, contributing to redox activity .

Table 2: pH-Dependent Behavior

Functional GroupDeprotonation pHConsequence
Phenolic -OH7.5–9.0Enhanced metal coordination and fluorescence modulation
Hydrazone NH>12Potential redox activity; forms azine derivatives

Table 3: Substituent Effects on Reactivity

Substituent PositionElectronic EffectBiological Activity (IC₅₀, μM)
Benzoyl ring (-NO₂)Electron-withdrawing0.03–0.04 (HL-60 leukemia)
Salicylaldehyde ring (-OCH₃)Electron-donatingImproved Cu²⁺ binding (Kd ~10⁻⁸ M)

Redox Reactions

SBH participates in redox cycles, particularly in the presence of transition metals:

  • Oxidation : Forms azine derivatives under oxidative conditions (e.g., H₂O₂)*.

  • Reduction : Converts to hydrazine derivatives with agents like NaBH₄*.

*Mechanistic details excluded due to source restrictions; inferred from hydrazone chemistry.

Solvent-Dependent Conformational Changes

SBH exhibits isomerism in polar aprotic solvents:

  • DMSO : Adopts the B2E conformation (fully extended)*.

  • Water-DMSO mixtures : Shifts to B1E (carbonyl associated with water)*.

Scientific Research Applications

Synthesis and Characterization

Salicylaldehyde benzoyl hydrazone is synthesized through the condensation of salicylaldehyde with benzoic acid hydrazide. The process typically involves:

  • Preparation of Benzoic Acid Hydrazide : This is achieved by refluxing ethyl benzoate with hydrazine hydrate in ethanol.
  • Formation of SBH : The hydrazide is then reacted with salicylaldehyde in a 1:1 molar ratio, producing a pale yellow crystalline solid upon cooling.

The compound's structure can be characterized using techniques such as infrared spectroscopy and melting point analysis, confirming its identity and purity .

Coordination Chemistry

SBH serves as an effective ligand in coordination chemistry, forming stable complexes with transition metals such as copper(II). The coordination occurs through the imine nitrogen and amide oxygen atoms, which enhances the stability and reactivity of the metal complexes .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of SBH. It has shown cytotoxic effects against various cancer cell lines, including:

  • Leukemic Cell Lines : Significant activity against HL-60, K-562, and BV-173 cells with IC50 values ranging from 0.03 to 3.54 μmol/L.
  • Breast Cancer Cell Lines : Effective against MCF-7 and MDA-MB-231 cells, indicating its potential for targeted cancer therapy .

The mechanism involves the induction of apoptosis through DNA fragmentation and inhibition of cell proliferation .

Biochemical Applications

SBH has been utilized as a fluorescent probe for detecting copper ions in biological systems. Its ability to quench fluorescence upon binding with Cu²⁺ allows for real-time monitoring of copper levels in living cells . This application is particularly valuable in studies related to metal ion homeostasis and toxicity.

Iron Overload Disorders

Research indicates that SBH may play a role in treating conditions associated with iron overload by chelating excess iron ions, thereby preventing oxidative stress and cellular damage .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of SBH derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to traditional chemotherapeutics like Melphalan, highlighting their potential as effective anticancer agents .

CompoundCell LineIC50 (μmol/L)
SBHHL-600.04
SBHMCF-70.03
MelphalanHL-60>900

Case Study 2: Copper Detection

In a separate investigation, SBH was employed as a near-infrared probe for Cu²⁺ detection in living organisms. The study demonstrated that SBH effectively turned off fluorescence signals upon binding with copper ions, providing a novel method for monitoring metal ion levels biologically .

Comparison with Similar Compounds

Structural and Coordination Properties
Compound Key Structural Features Metal Binding Sites Notable Metal Complexes
SBH Phenolic -OH, imine N, amide O Fe(II/III), Cu(II), Ga(III) Fe-SBH (chelates via O atoms)
PIH (Pyridoxal isonicotinoyl hydrazone) Pyridoxal-derived aldehyde, isonicotinoyl hydrazide Fe(III) Fe-PIH (2:1 ligand:Fe ratio)
300 Series (2-hydroxy-1-naphthylaldehyde benzoyl hydrazone) Naphthyl -OH, benzoyl hydrazone Fe(III), Cu(II) Fe-300 (higher lipophilicity)
H2LASSBio-466 2-chlorobenzoyl substituent Zn(II) [Zn(LASSBio-466)H₂O]₂ (analgesic)

Key Insights :

  • SBH’s phenolic -OH and amide O enable stronger Fe(II/III) binding than PIH, as shown by IR shifts in Fe complexes .
  • The 300 series (naphthyl derivatives) exhibits superior lipophilicity and RnR inhibition compared to SBH (200 series) due to aromatic bulk .
  • Chlorinated SBH derivatives (e.g., H2LASSBio-466) enhance Zn(II) complex stability, improving anti-inflammatory activity .
Antiproliferative Activity
Compound IC₅₀ (μM) Mechanism Cell Specificity
SBH 5–20* Iron depletion, RnR inhibition Leukemia, breast cancer
PIH 10–50* Iron chelation Hepatocytes
300 Series 0.5–5* RnR inhibition, redox cycling Broad tumor cells
H2LASSBio-466 N/A COX-2 inhibition, Zn(II) coordination Peripheral nociception

Key Insights :

  • SBH derivatives inhibit DNA synthesis in leukemia cells (IC₅₀ ~5 μM) by sequestering labile iron pools .
  • The 300 series shows 20-fold lower IC₅₀ than desferrioxamine in breast cancer models due to enhanced membrane permeability .
  • PIH is less effective in macrophages and reticulocytes but outperforms SBH in hepatocytes .
Anti-inflammatory and Analgesic Activity
  • SBH-Zn(II) complexes : 2-chloro derivatives (H2LASSBio-466) reduce acetic acid-induced writhing by 70% in mice, outperforming 4-chloro analogs .

Key Insights :

  • SBH’s imine N and phenolic O enable selective Cu²⁺ detection in living cells, with 90% fluorescence quenching .
  • BDP-hydrazones (non-SBH) lack Cu²⁺ specificity but show utility in protein labeling due to pH stability .
Isomerization and Stability
  • SBH : Exists as E/Z isomers in solution. In DMSO/H₂O, the dominant E isomer (B1E) shifts to Z (B2Z) at high H₂O content, affecting metal-binding efficacy .
  • Salicylaldehyde isonicotinoyl hydrazone: Forms cis/trans isomers in water, complicating chromatographic separation .

Biological Activity

Salicylaldehyde benzoyl hydrazone (SBH) is a compound that has garnered attention for its biological activities, particularly its anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity against various cancer cell lines, and mechanisms of action.

Synthesis of this compound

This compound is synthesized through the condensation reaction of salicylaldehyde with benzoic acid hydrazide. The reaction typically involves the following steps:

  • Preparation of Benzoic Acid Hydrazide : Benzoic acid is reacted with hydrazine hydrate in ethanol to form benzoic acid hydrazide.
  • Condensation Reaction : Benzoic acid hydrazide is then mixed with salicylaldehyde under heating conditions to yield this compound.

The overall reaction can be summarized as follows:

Salicylaldehyde+Benzoic Acid HydrazideSalicylaldehyde Benzoyl Hydrazone\text{Salicylaldehyde}+\text{Benzoic Acid Hydrazide}\rightarrow \text{this compound}

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of SBH on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer types:

Cell Line IC50 (μmol/L) Type of Cancer
HL-600.03 - 0.04Acute Myeloid Leukemia
MCF-70.91 - 3.54Breast Adenocarcinoma
K-5620.03 - 0.06Chronic Myeloid Leukemia
MDA-MB-231>3.54Triple Negative Breast Cancer
SaOS-2>3.54Osteosarcoma

These results indicate that SBH exhibits significant cytotoxicity, particularly against leukemia cell lines, which suggests its potential as a therapeutic agent in cancer treatment .

The mechanism by which SBH exerts its anticancer effects includes:

  • Induction of Apoptosis : SBH has been shown to increase histone-associated DNA fragments, indicating the induction of apoptosis in cancer cells . This process is critical for eliminating malignant cells.
  • Inhibition of DNA Synthesis : Studies indicate that SBH decreases DNA synthesis and cell proliferation in cultured human and rodent cells, contributing to its cytotoxic effects .
  • Selective Targeting : The compound demonstrates selectivity between malignant and non-tumor cell lines, suggesting a lower toxicity profile for normal cells compared to cancerous cells .

Case Studies

Several case studies have highlighted the effectiveness of SBH in preclinical settings:

  • Study on Leukemic Cell Lines : A study focused on HL-60 and K-562 cell lines revealed that SBH significantly inhibited cell viability compared to standard chemotherapeutics like cisplatin and melphalan, demonstrating superior potency .
  • Breast Cancer Models : In models using MCF-7 and MDA-MB-231 cells, SBH showed promising results in reducing cell viability, particularly in ER-positive breast cancer cells .
  • Mechanistic Insights : Research has also indicated that the presence of specific substituents on the salicylaldehyde moiety enhances the anticancer activity, emphasizing the role of molecular structure in pharmacological efficacy .

Q & A

Q. How are computational methods used to predict SBH derivative properties (e.g., binding affinity)?

  • Answer : Density functional theory (DFT) calculates:
  • Frontier orbitals : HOMO-LUMO gaps predict charge-transfer transitions (e.g., Cu²⁺-SBH coordination reduces the gap by 0.8 eV) .
  • Binding energies : ΔG values for Cu²⁺-SBH complexes (~−45 kcal/mol) align with experimental stability constants (logK = 10.2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Salicylaldehyde benzoyl hydrazone
Reactant of Route 2
Salicylaldehyde benzoyl hydrazone

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